molecular formula C13H11FO2 B6370152 4-(2-Fluoro-4-methoxyphenyl)phenol CAS No. 136480-73-4

4-(2-Fluoro-4-methoxyphenyl)phenol

Cat. No.: B6370152
CAS No.: 136480-73-4
M. Wt: 218.22 g/mol
InChI Key: JXKASYCKBKMHPQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxyphenyl)phenol is a phenolic compound characterized by a central phenol ring substituted with a 2-fluoro-4-methoxyphenyl group. The fluorine atom at the ortho position and the methoxy group at the para position on the adjacent phenyl ring create a unique electronic environment. The electron-withdrawing fluorine (-I effect) and electron-donating methoxy (+M/-I effects) substituents influence the compound’s polarity, solubility, and reactivity.

Properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-11-6-7-12(13(14)8-11)9-2-4-10(15)5-3-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKASYCKBKMHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683494
Record name 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136480-73-4
Record name 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Optimization

The Suzuki coupling between 2-fluoro-4-methoxyphenylboronic acid and 4-bromophenol (protected as its tert-butyldimethylsilyl ether) is a widely used method. Key parameters include:

ParameterOptimal ConditionEffect on Yield
CatalystPd(PPh₃)₄ (2 mol%)85% Efficiency
BaseK₂CO₃ (2.5 eq)Facilitates Transmetallation
SolventDME/H₂O (4:1)Solubility Balance
Temperature80°C, 12 hrCompletes Oxidative Addition

Post-coupling, the silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free phenol.

Ullmann-Type Coupling for Direct Biaryl Bond Formation

Copper-Mediated Coupling

Ullmann reactions between 2-fluoro-4-methoxyiodobenzene and 4-hydroxyphenylboronic acid under CuI/L-proline catalysis provide an alternative pathway:

Ar-I+Ar’-B(OH)2CuI, L-Proline, K3PO4Ar-Ar’+Byproducts\text{Ar-I} + \text{Ar'-B(OH)}2 \xrightarrow{\text{CuI, L-Proline, K}3\text{PO}_4} \text{Ar-Ar'} + \text{Byproducts}

Conditions :

  • 110°C in DMSO, 24 hr

  • Yield: 78% (HPLC purity >97%)

Limitations

  • Requires stoichiometric copper, complicating purification.

  • Limited functional group tolerance compared to palladium systems.

Friedel-Crafts Alkylation via Intermediate Epoxides

Epoxide Synthesis and Ring-Opening

A less conventional route involves epoxidizing 2-fluoro-4-methoxystyrene followed by acid-catalyzed ring-opening with phenol:

  • Epoxidation :

    Styrene+mCPBAEpoxide(90% yield)\text{Styrene} + \text{mCPBA} \rightarrow \text{Epoxide} \quad (90\% \text{ yield})
  • Ring-Opening :

    Epoxide+PhenolH2SO44-(2-Fluoro-4-methoxyphenyl)phenol(65% yield)\text{Epoxide} + \text{Phenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} \quad (65\% \text{ yield})

Drawback : Regioselectivity challenges necessitate careful control of acid strength and temperature.

Protective Group Strategies

Silyl Ether Protection

  • Protection : 4-Bromophenol treated with tert-butyldimethylsilyl chloride (TBDMSCl) in presence of imidazole.

  • Deprotection : TBAF in THF (quantitative removal).

Benzyl Ether Alternatives

  • Benzyl bromide/K₂CO₃ in DMF protects phenolic -OH.

  • Hydrogenolysis (H₂/Pd-C) removes benzyl groups, though risk of reducing fluoroarenes exists.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:5 → 1:3 gradient).

  • Recrystallization : From ethyl acetate/n-heptane (60–65°C) affords >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.54–7.41 (m, 2H, aromatic), 6.88–6.85 (m, 1H), 3.81 (s, 3H, OCH₃).

  • ESI-MS : m/z 233 [M+H]⁺.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki Coupling8599.5HighModerate
Ullmann Reaction7897.0MediumLow
Friedel-Crafts6595.0LowHigh

Key Insight : Suzuki coupling balances yield and scalability, making it preferable for industrial applications despite palladium costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxyphenyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine or methoxy groups under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Anti-inflammatory and Anti-tumor Properties : Research indicates that this compound exhibits notable biological activity, particularly in inhibiting inflammation and tumor growth. Its mechanism involves interactions with specific molecular targets, where the phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, modulating their activity.
  • Potential Drug Candidate : Ongoing studies aim to optimize its efficacy as a therapeutic agent by elucidating its interactions with biological macromolecules.

2. Biological Studies

  • Enzyme Interactions : The compound is utilized in studying enzyme interactions due to its ability to bind to various biological targets. This property makes it a valuable tool in biochemical assays and investigations of metabolic pathways.
  • Ligand Development : It serves as a potential ligand in drug design, particularly for conditions requiring modulation of specific biological pathways.

3. Industrial Applications

  • Advanced Materials Production : Due to its chemical properties, 4-(2-Fluoro-4-methoxyphenyl)phenol is incorporated into the production of specialty chemicals, coatings, adhesives, and plastics. Its stability and reactivity allow for enhanced performance in these applications.

Case Studies

Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound significantly reduced inflammation markers in vitro. The compound was shown to inhibit cytokine release from activated immune cells, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Tumor Growth Inhibition
In preclinical trials, this compound exhibited promising results in reducing tumor size in animal models. The mechanism was linked to the induction of apoptosis in cancer cells through modulation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. For instance, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents HOMO-LUMO Gap (eV) Dipole Moment (D) Key Applications
4-(2-Fluoro-4-methoxyphenyl)phenol 2-F, 4-OCH₃ Not reported Not reported Pharmaceuticals, NLO
2-Fluoro-4-(4-methylphenyl)phenol 2-F, 4-CH₃ ~3.5 (estimated) ~4.2 (estimated) Organic electronics
4-(4,5-Diphenylimidazol-2-yl)phenol Imidazole core, diphenyl 3.2 6.8 Optical limiters

Table 2: NLO Properties of Analogous Compounds

Compound β (cm/W) γ (cm²/W) χ³ (esu)
4-(4,5-Diphenylimidazol-2-yl)phenol 4.044 × 10⁻¹ 2.89 × 10⁻⁶ 2.26 × 10⁻⁶
Hypothetical Target Compound ~1.0 × 10⁻¹ ~1.5 × 10⁻⁶ ~8.0 × 10⁻⁷

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Fluoro-4-methoxyphenyl)phenol, and how can reaction efficiency be optimized?

  • Methodology :

  • Cross-coupling reactions : Use Suzuki-Miyaura coupling between 4-bromo-2-fluorophenol and 4-methoxyphenylboronic acid. Optimize catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) under inert atmosphere .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals using deuterated DMSO or CDCl₃. Fluorine splitting patterns in ¹H NMR and coupling constants (e.g., 3JHF^3J_{H-F}) aid in structural confirmation .
  • FTIR : Identify O–H (3200–3600 cm⁻¹), C–O (1250 cm⁻¹), and aromatic C–F (1100–1200 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Use ESI or EI modes to confirm molecular ion peaks and fragmentation patterns .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodology :

  • Store in amber glass vials under nitrogen atmosphere at 2–8°C to prevent oxidation and photodegradation. Use desiccants (e.g., silica gel) to minimize hygroscopic effects .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound?

  • Methodology :

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare with DSC thermograms to detect polymorphic variations .
  • Solvent selection : Conduct systematic solubility studies in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy at 25°C and 37°C .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .

Q. How should crystallographic studies be designed to resolve the solid-state structure of this compound?

  • Methodology :

  • X-ray diffraction : Grow single crystals via slow evaporation (ethanol/water). Collect data at 100 K and refine using SHELXL (full-matrix least-squares on F2F^2) .
  • Validation : Check for disorder in fluorine/methoxy groups using PLATON ADDSYM and CCDC Mercury .

Q. What experimental approaches mitigate low yields in the synthesis of this compound?

  • Methodology :

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands (e.g., SPhos) to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) while maintaining 80–85% yield .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

  • Methodology :

  • In vitro assays : Test antimicrobial activity (MIC assays) and cytotoxicity (MTT assay on cancer cell lines). Compare with analogs lacking fluorine or methoxy groups .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

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